molecular formula C14H13N5O2 B11056260 [1,2,4]Triazolo[4,3-b]pyridazin-8-amine, N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine, N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-

Cat. No.: B11056260
M. Wt: 283.29 g/mol
InChI Key: WQSVPBNTAAGTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Construction of the Triazolopyridazine Core: This involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions.

    Coupling of the Benzodioxole and Triazolopyridazine Units: The benzodioxole moiety is then coupled with the triazolopyridazine core using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

InChI

InChI=1S/C14H13N5O2/c1-9-4-11(14-17-16-7-19(14)18-9)15-6-10-2-3-12-13(5-10)21-8-20-12/h2-5,7,15H,6,8H2,1H3

InChI Key

WQSVPBNTAAGTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.